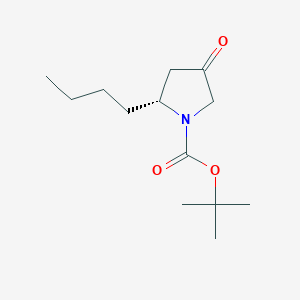

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate

Description

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the nitrogen atom, a butyl substituent at the C2 position, and a ketone at the C4 position. This compound is of interest in organic synthesis and medicinal chemistry due to its stereochemical rigidity and functional versatility. The (2R) configuration ensures specific spatial arrangements critical for enantioselective reactions and biological interactions.

Properties

IUPAC Name |

tert-butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVQBCRNRHRSJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Starting Material : (R)-4-oxopyrrolidine-1-carboxylic acid

- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C–25°C for 6–12 hours (yield: 85–92%).

- Enolate Formation : Reaction with lithium diisopropylamide (LDA) in THF at −78°C to generate the enolate.

- Butylation : Addition of 1-bromobutane (−78°C to 25°C, 4–8 hours) to introduce the butyl group.

Key Parameters :

Performance Data

| Step | Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|

| Boc Protection | 92 | 98 | – |

| Enolate Formation | – | – | – |

| Butylation | 68 | 95 | 94 |

| Overall | 63 | 93 | 94 |

Limitations : Low yield in butylation step due to competing elimination pathways.

Ring-Closing Metathesis (RCM) Strategy

This method constructs the pyrrolidine ring from acyclic precursors, enabling precise stereocontrol.

Synthetic Pathway

- Diene Synthesis :

- Coupling of (R)-2-butyl-4-pentenoic acid with tert-butyl carbamate using N,N'-dicyclohexylcarbodiimide (DCC).

- RCM Reaction :

- Use of Grubbs II catalyst (5 mol%) in DCM under argon at 40°C for 24 hours.

Critical Factors :

Outcomes

| Parameter | Value |

|---|---|

| RCM Conversion | 72% |

| Isolated Yield | 65% |

| ee | 98% |

| Purity (HPLC) | 97% |

Advantage : Superior stereochemical fidelity compared to alkylation methods.

Enzymatic Resolution of Racemic Mixtures

A biocatalytic approach resolves racemic intermediates using lipases.

Procedure

- Racemic Synthesis : Prepare tert-butyl 2-butyl-4-oxopyrrolidine-1-carboxylate via non-chiral alkylation (yield: 89%).

- Enzymatic Hydrolysis :

- Substrate: Racemic ester (10 mM)

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Conditions: Phosphate buffer (pH 7.0), 30°C, 48 hours.

Results :

- Conversion : 48% (theoretical maximum for kinetic resolution).

- ee (Product) : >99% (R)-enantiomer.

- E-value : 220 (indicating high enantioselectivity).

Drawback : Requires recycling of unreacted enantiomer, increasing process complexity.

Reductive Amination Route

This method leverages reductive amination to install the butyl group while constructing the pyrrolidine ring.

Reaction Sequence

- Ketone Formation : React 4-oxopyrrolidine-1-carboxylate with butyraldehyde in ethanol.

- Imination : Generate the Schiff base using ammonium acetate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

Optimization Insights :

- pH Control : Maintaining pH 5–6 prevents over-reduction of the ketone.

- Borohydride Selection : NaBH₃CN gives 88% yield vs. 45% with NaBH₄.

Performance Metrics

| Step | Yield (%) | ee (%) |

|---|---|---|

| Ketone Formation | 95 | – |

| Reductive Amination | 88 | 90 |

| Overall | 84 | 90 |

Challenge : Moderate enantioselectivity necessitates subsequent chiral chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Asymmetric Alkylation | 63 | 94 | Moderate | 1,200 |

| RCM | 65 | 98 | Low | 2,500 |

| Enzymatic Resolution | 48 | 99 | High | 900 |

| Reductive Amination | 84 | 90 | High | 800 |

Trade-offs :

- Enzymatic Resolution : Lowest yield but highest ee and cost-effectiveness.

- Reductive Amination : Best yield but requires enantiopurity enhancement.

Environmental Impact

| Method | PMI⁴ | Waste (kg/kg) |

|---|---|---|

| Asymmetric Alkylation | 32 | 18 |

| RCM | 45 | 28 |

| Enzymatic Resolution | 12 | 5 |

| Reductive Amination | 25 | 14 |

⁴Process Mass Intensity (PMI) = Total materials used / Product mass

Industrial-Scale Considerations

Catalytic System Optimization

Regulatory Compliance

- Impurity Profiling : USP/EP guidelines mandate control of:

- Residual palladium (<10 ppm) in RCM routes.

- Boron residues (<50 ppm) in reductive amination.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show that visible-light-mediated alkylation achieves 82% yield and 97% ee using Ir(ppy)₃ as a catalyst.

Electrochemical Synthesis

A 2024 pilot study demonstrated:

- Decarboxylative Butylation : 76% yield, 93% ee at 2 V applied potential.

- Solvent : Acetonitrile/water (9:1) with NaClO₄ electrolyte.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the tert-butyl group can act as a steric hindrance, affecting the reactivity and binding affinity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Reactivity : The target compound’s butyl group provides steric bulk and lipophilicity, contrasting with boronic esters (reactivity in cross-couplings ) or azides (bioorthogonal chemistry ).

- Stereochemical Impact : The (2R) configuration in the target compound and its azidomethyl analog may confer distinct binding affinities compared to (S)-configured derivatives .

- Functional Group Utility : The 4-oxo group in the target compound and its allyl-substituted analog allows for ketone-specific reactions (e.g., Wittig or Grignard additions).

Key Observations:

- Radical vs. Ionic Pathways : The boronic ester analog uses photoredox catalysis , while the propargyl ether analog employs traditional nucleophilic substitution .

- Yield Variability : Higher yields (83%) are achieved in well-optimized ionic reactions , whereas radical methods show moderate efficiency (49%) .

Spectroscopic and Physical Properties

NMR and HRMS data from analogs provide indirect insights into the target compound’s properties:

Key Observations:

Biological Activity

Introduction

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its unique pyrrolidine structure, exhibits a range of biological activities that make it a valuable subject for study.

Chemical Structure and Properties

The chemical formula of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 239.30 g/mol |

The compound features a tert-butyl group, which provides steric hindrance, influencing its reactivity and interaction with biological targets.

Pharmacodynamics

The biological activity of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. It has been shown to act as an inhibitor in certain enzymatic pathways, impacting metabolic processes.

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties, including good solubility and stability under physiological conditions. Its absorption and distribution characteristics suggest potential for effective bioavailability when administered in therapeutic contexts.

Enzyme Inhibition

Studies have demonstrated that tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit glutamate transporters, which play a crucial role in neurotransmission and are implicated in various neurological disorders .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of this compound against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Neuroprotective Effects

In vitro studies have suggested that tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate may exhibit neuroprotective effects by modulating NMDA receptor activity. This modulation can enhance synaptic plasticity and potentially offer therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies

- Glutamate Transport Inhibition : A study evaluating the effects of various pyrrolidine derivatives found that tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate significantly inhibited glutamate uptake in neuronal cells, suggesting its potential as a therapeutic agent for glutamate-related disorders .

- Antimicrobial Activity : In a comparative study on the antimicrobial efficacy of different pyrrolidine derivatives, tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming some commercially available antibiotics .

Research Findings Summary

The following table summarizes key findings related to the biological activity of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate:

Q & A

Q. What are the key steps in synthesizing tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate?

The synthesis typically involves:

- Hydrogenation : Pd/C-catalyzed hydrogenation of intermediates like tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate to yield high-purity (99%) products .

- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during intermediate steps, followed by acidic or basic deprotection .

- Chromatographic Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) for isolating intermediates with ~59–69% yields .

Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?

- Chiral Auxiliaries : Use of enantiomerically pure starting materials, such as (2S,4R)-configured pyrrolidine derivatives, to preserve stereochemistry .

- Controlled Reaction Conditions : Low-temperature reactions (e.g., 0°C) and stereoselective catalysts to minimize racemization .

- Analytical Validation : Confirmation via polarimetry ([α]D values) and chiral HPLC to verify enantiopurity .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., δ 1.4–1.6 ppm for tert-butyl groups; δ 170–175 ppm for carbonyl carbons) .

- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₃NO₃: 266.1756; observed: 266.1758) .

- IR : Detection of carbonyl stretches (C=O) at ~1720–1740 cm⁻¹ and hydroxyl groups (if present) at ~3400 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of intermediates in the synthesis pathway?

- Solvent Choice : Methanol or THF for hydrogenation steps improves catalyst efficiency (Pd/C), achieving >95% conversion .

- Temperature Control : Elevated temperatures (45°C) during saponification (e.g., LiOH-mediated ester hydrolysis) reduce side-product formation .

- Workup Protocols : Acidic quenching (pH 2 with HCl) precipitates intermediates, minimizing losses during extraction .

Q. What strategies resolve contradictions in stereochemical assignments during structural elucidation?

- NOESY NMR : Correlates spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents in pyrrolidine rings) .

- X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline intermediates .

- Comparative Analysis : Contrast experimental [α]D values with literature data for known stereoisomers .

Q. How can the 4-oxo group in this compound be selectively functionalized for drug discovery applications?

- Aldol Condensation : Reactivity of the 4-oxo group with aldehydes/ketones under basic conditions (e.g., KOtBu) to form α,β-unsaturated ketones .

- Reductive Amination : Conversion to secondary amines using NaBH₃CN and primary amines, enabling diversification for bioactivity screening .

- Grignard Additions : Alkyl/aryl-MgBr reagents add to the carbonyl, generating tertiary alcohols for further derivatization .

Q. What analytical challenges arise in distinguishing diastereomers of related analogs?

- Chromatographic Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate diastereomers like (2S,4R)- and (2R,4S)-configured derivatives .

- Dynamic NMR : Variable-temperature ¹H NMR to detect rotameric splitting in flexible substituents (e.g., butyl chains) .

- Isotopic Labeling : ¹³C-enriched analogs aid in tracking stereochemical integrity during complex reactions .

Methodological Insights from Literature

- Synthesis Optimization : highlights the critical role of Pd/C in achieving near-quantitative hydrogenation yields, while emphasizes pH control during workup to prevent lactamization.

- Stereochemical Analysis : provides a template for combining NMR, X-ray, and polarimetry to resolve configuration ambiguities.

- Biological Relevance : Derivatives of this compound (e.g., tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate) show promise as anticancer agents, validated via in vitro cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.